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molecular formula C13H14O2 B8353787 3-(2-Formylphenoxy)cyclohexene

3-(2-Formylphenoxy)cyclohexene

Cat. No. B8353787
M. Wt: 202.25 g/mol
InChI Key: YVBANCSGRQHWLC-UHFFFAOYSA-N
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Patent
US04631277

Procedure details

In a 10-liter reactor there were introduced 633.4 g (5.19 moles) of salicylaldehyde, 5 liters of acetone and 717.3 g of potassium carbonate, and the mixture was left with stirring at room temperature. After precipitation of the phenate, 836 g (5.19 moles) of 3-bromocyclohexene were rapidly added dropwise, and the mixture was brought to reflux for 21/2 hours. After removal of the inorganic salts by filtration, and evaporation of the solvent, the residue was taken up in ethyl ether, washed with 10% caustic soda and then water, and the ether phase was then dried over Na2SO4. After filtration and elimination of the ether, there were obtained 975 g of 3-(2-formylphenoxy)cyclohexene, which was used directly in the following stage.
Quantity
633.4 g
Type
reactant
Reaction Step One
Quantity
717.3 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
836 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C(=O)([O-])[O-].[K+].[K+].Br[CH:17]1[CH2:22][CH2:21][CH2:20][CH:19]=[CH:18]1>CC(C)=O>[CH:1]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH:22]1[CH2:21][CH2:20][CH2:19][CH:18]=[CH:17]1)=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
633.4 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
717.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
836 g
Type
reactant
Smiles
BrC1C=CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
ADDITION
Type
ADDITION
Details
were rapidly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 21/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After removal of the inorganic salts
FILTRATION
Type
FILTRATION
Details
by filtration, and evaporation of the solvent
WASH
Type
WASH
Details
washed with 10% caustic soda
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and the ether phase was then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and elimination of the ether

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(OC2C=CCCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 975 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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